

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine molecular structure

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Compound of Interest

Compound Name:	[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine
CAS No.:	1565935-59-2
Cat. No.:	B2575733

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An In-depth Technical Guide to the Molecular Structure of **[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine**

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Executive Summary

This guide provides a comprehensive technical overview of **[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine**, a substituted aromatic amine of significant interest to medicinal chemists and drug development professionals. The molecule incorporates three key functional groups—a primary aminomethyl group, an electron-withdrawing ethanesulfonyl group, and a chloro substituent—on a central benzene ring. This unique combination of features makes it a versatile chemical building block for synthesizing complex molecular architectures. This document elucidates the compound's molecular structure through spectroscopic analysis, outlines a robust synthetic pathway via reductive amination, and

discusses its potential applications as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The fundamental properties of **[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine** are summarized below. These parameters are critical for understanding the molecule's behavior in both chemical reactions and biological systems.

Property	Value	Source / Method
IUPAC Name	[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine	Nomenclature Rules
Molecular Formula	C ₉ H ₁₂ ClNO ₂ S	Calculated
Molecular Weight	233.72 g/mol	Calculated
Canonical SMILES	CCS(=O)(=O)C1=CC(=CC(=C1)CN)Cl	Structure Based
InChI Key	RILPQLVAYCKLSM-UHFFFAOYSA-N	Structure Based
Predicted XlogP	1.5 - 2.5	Computational[1]
Predicted TPSA	74.5 Å ²	Computational[2]
Hydrogen Bond Donors	1 (from -NH ₂)	Calculated
Hydrogen Bond Acceptors	3 (from -SO ₂ and -N)	Calculated
Physical Form	Predicted to be a solid at room temperature.	Analog Data[3][4]

Molecular Structure and Spectroscopic Analysis

Structural Elucidation

The structure of **[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine** is defined by a 1,3,5-trisubstituted benzene ring. The key functional groups are:

- **Aminomethyl Group (-CH₂NH₂):** This primary amine serves as a key nucleophilic and basic center, providing a reactive handle for subsequent chemical modifications such as acylation, alkylation, or sulfonylation[5]. It is a common feature in pharmacologically active molecules for engaging with biological targets.
- **Ethanesulfonyl Group (-SO₂CH₂CH₃):** This is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic substitution and increasing the acidity of the N-H protons.
- **Chloro Group (-Cl):** As a halogen, it is also electron-withdrawing via induction. The chloro substituent is a prevalent feature in approved drugs, often used to modulate metabolic stability and binding affinity[6].

The meta-disposition of these three groups creates a specific electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.

Predicted Spectroscopic Data

While empirical spectral data for this specific molecule is not publicly cataloged, its features can be reliably predicted based on established principles of spectroscopy and data from analogous structures[7][8][9].

- **¹H NMR Spectroscopy:**
 - **Aromatic Protons (Ar-H):** Three signals are expected in the aromatic region (δ 7.5-8.0 ppm). Due to the meta-substitution, they will likely appear as distinct singlets or narrow triplets.
 - **Methylene Protons (-CH₂N):** A singlet is expected around δ 4.0 ppm.
 - **Sulfonyl Methylene Protons (-SO₂CH₂-):** A quartet is expected around δ 3.2 ppm, coupled to the adjacent methyl protons.
 - **Amine Protons (-NH₂):** A broad singlet, typically between δ 1.5-3.0 ppm, whose chemical shift is dependent on solvent and concentration.

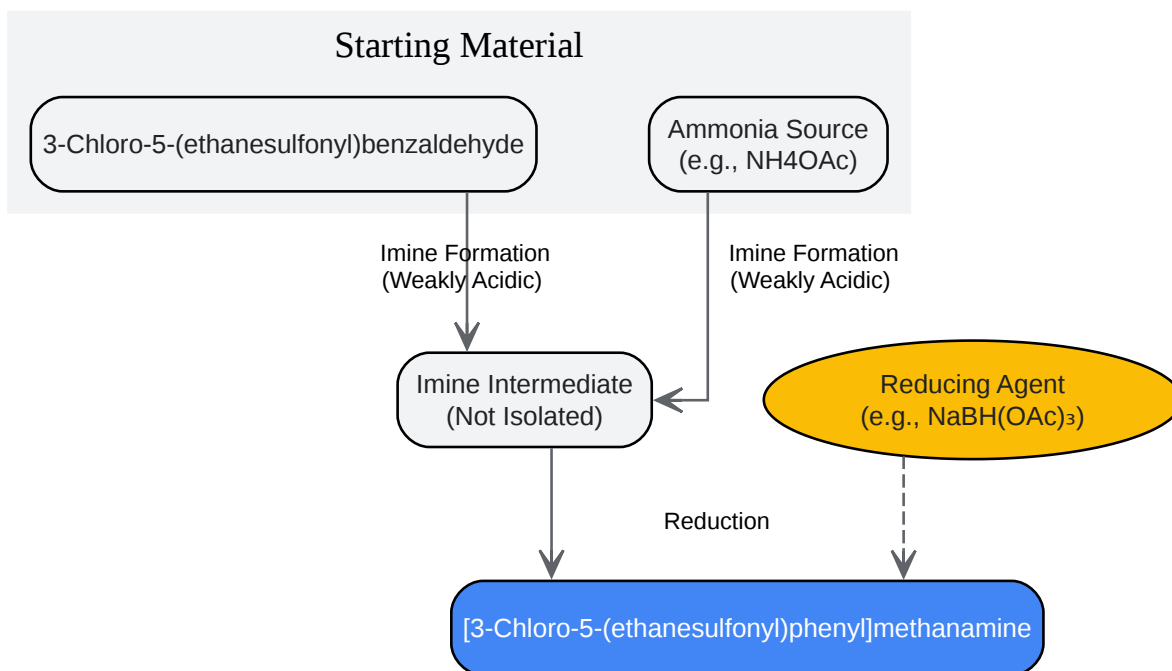
- Ethyl Methyl Protons (-CH₃): A triplet is expected around δ 1.3 ppm, coupled to the sulfonyl methylene protons.
- ¹³C NMR Spectroscopy:
 - Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the sulfonyl group and chlorine will be downfield (δ 140-145 ppm and δ 135-138 ppm, respectively). The carbon bearing the aminomethyl group will be in a similar range, while the C-H carbons will be found between δ 120-130 ppm.
 - Methylene Carbon (-CH₂N): Expected around δ 45-50 ppm.
 - Sulfonyl Methylene Carbon (-SO₂CH₂-): Expected around δ 50-55 ppm.
 - Ethyl Methyl Carbon (-CH₃): Expected to be the most upfield signal, around δ 7-10 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine[7].
 - S=O Stretch: Two strong, sharp absorption bands characteristic of the sulfone group, typically found at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
 - C-Cl Stretch: A strong band in the fingerprint region, typically 750-650 cm⁻¹[7].
 - Aromatic C=C Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region.

Synthesis and Purification

Synthetic Strategy: Reductive Amination

The most direct and efficient laboratory-scale synthesis of **[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine** is through the reductive amination of its corresponding aldehyde, 3-chloro-5-(ethanesulfonyl)benzaldehyde. This widely-used transformation converts a carbonyl group into an amine via an intermediate imine[10][11]. The reaction is typically a one-pot process, valued for its high yield and operational simplicity[12].

The process begins with the formation of an imine intermediate from the aldehyde and an ammonia source. This imine is then reduced in situ by a hydride-based reducing agent to yield the final primary amine[11][13].



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Fig 1. Synthetic workflow via reductive amination.

Detailed Protocol: Reductive Amination

This protocol is a robust, field-proven method adapted from standard procedures for synthesizing primary amines[5][12].

Materials:

- 3-Chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq)
- Ammonium acetate (NH₄OAc) (10 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Dichloromethane (DCM), anhydrous

- Methanol (MeOH), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

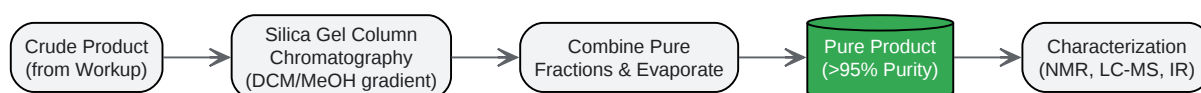
Procedure:

- Imine Formation: To a round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in a 1:1 mixture of anhydrous DCM and anhydrous MeOH.
 - Causality: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the formation of the imine intermediate. A mixed solvent system ensures the solubility of both the polar and non-polar reagents.
- Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
- Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
 - Causality: $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent that efficiently reduces imines in the presence of the ammonium salt without reducing the starting aldehyde[11]. The addition is performed at 0°C to control the exothermic reaction.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete formation of the product.
- Workup: Carefully quench the reaction by the slow addition of saturated NaHCO_3 solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by column chromatography to achieve high purity suitable for subsequent research.



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Fig 2. Post-synthesis purification and characterization workflow.

Applications in Research and Development

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is not an end-product but rather a valuable intermediate or building block in synthetic and medicinal chemistry^[6]. Its trifunctional nature allows for the systematic exploration of chemical space in drug discovery programs.

- Scaffold for Library Synthesis: The primary amine can be readily derivatized to generate a library of amides, sulfonamides, or secondary/tertiary amines. Each derivative possesses altered physicochemical properties (e.g., solubility, logP) and can be screened for biological activity.
- Intermediate for Complex Target Molecules: This compound serves as a precursor for more complex molecules, particularly in the synthesis of kinase inhibitors, GPCR ligands, and other targeted therapeutics where a substituted benzylamine moiety is a key pharmacophore. The sulfonyl and chloro groups act as metabolic blockers or key binding elements within a protein's active site.

Conclusion

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a well-defined molecular entity with significant potential as a chemical intermediate. Its structure, characterized by a unique arrangement of an aminomethyl, ethanesulfonyl, and chloro group, offers a versatile platform

for chemical synthesis. The reliable and high-yielding synthesis via reductive amination makes it an accessible tool for researchers in drug discovery and materials science. A thorough understanding of its spectroscopic properties and reactivity is paramount for its effective utilization in the development of novel and complex chemical compounds.

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